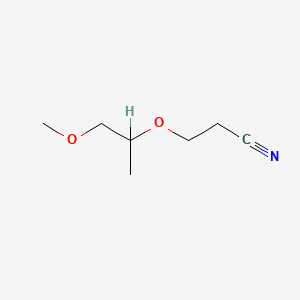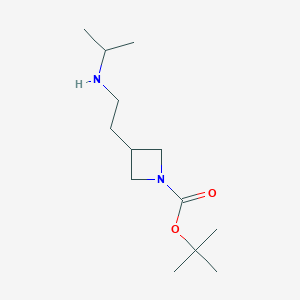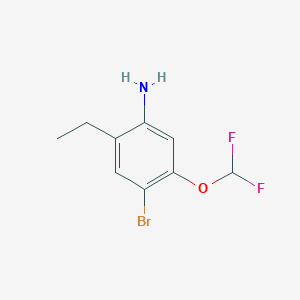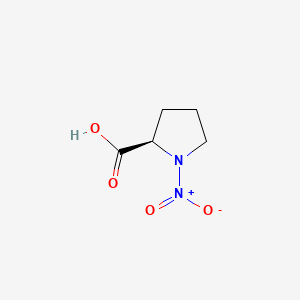
1-Nitro-D-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-D-proline is a derivative of the amino acid proline, where a nitro group is attached to the proline molecule. This compound is of significant interest due to its unique structural properties and potential applications in various fields of science and industry. The presence of the nitro group introduces distinct chemical reactivity, making it a valuable compound for synthetic and research purposes.
Métodos De Preparación
The synthesis of 1-nitro-D-proline can be achieved through several methods. One common approach involves the nitration of D-proline using nitric acid or other nitrating agents under controlled conditions. The reaction typically requires a solvent such as acetic acid and is carried out at low temperatures to prevent decomposition of the product .
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can improve yield and purity of the final product .
Análisis De Reacciones Químicas
1-Nitro-D-proline undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the conditions and reagents used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation . Major products formed from these reactions include amines, hydroxylamines, and various substituted derivatives.
Aplicaciones Científicas De Investigación
1-Nitro-D-proline has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to modulate biological pathways.
Mecanismo De Acción
The mechanism of action of 1-nitro-D-proline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing cellular redox homeostasis. Additionally, the compound can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity . The exact pathways and targets are still under investigation, but its role in redox biology and enzyme catalysis is well-documented .
Comparación Con Compuestos Similares
1-Nitro-D-proline can be compared with other nitro-substituted amino acids and proline derivatives:
1-Nitro-L-proline: Similar in structure but with different stereochemistry, leading to different biological activities.
Nitroarginine: Another nitro-substituted amino acid with distinct applications in nitric oxide research.
Proline derivatives: Various proline derivatives, such as hydroxyproline and fluoroproline, offer different reactivities and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the nitro group, which imparts unique chemical and biological properties .
Propiedades
Número CAS |
64693-50-1 |
|---|---|
Fórmula molecular |
C5H8N2O4 |
Peso molecular |
160.13 g/mol |
Nombre IUPAC |
(2R)-1-nitropyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H8N2O4/c8-5(9)4-2-1-3-6(4)7(10)11/h4H,1-3H2,(H,8,9)/t4-/m1/s1 |
Clave InChI |
CSDIOFGVLSDOSG-SCSAIBSYSA-N |
SMILES isomérico |
C1C[C@@H](N(C1)[N+](=O)[O-])C(=O)O |
SMILES canónico |
C1CC(N(C1)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


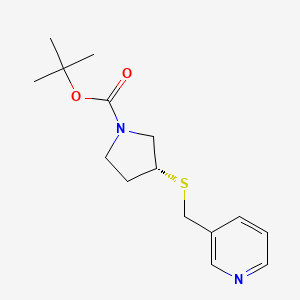
![(2R)-4-amino-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid](/img/structure/B13966059.png)

![[4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B13966068.png)
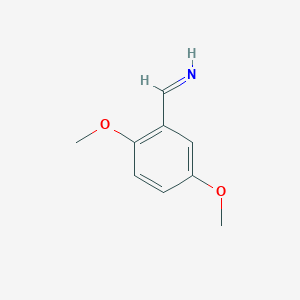
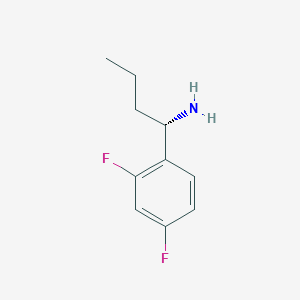
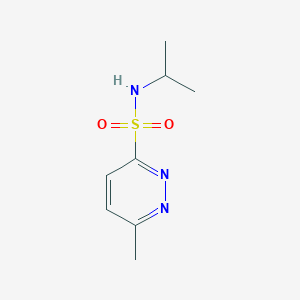
![Ethanol, 2-[(5-amino-2,4-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester)](/img/structure/B13966093.png)
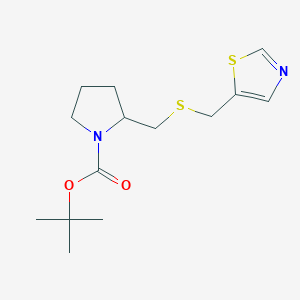
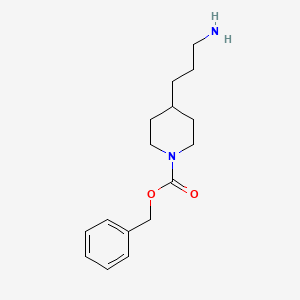
![Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate](/img/structure/B13966109.png)
